

Spectroscopic Profile of 4,4-dimethylpyrrolidine-3-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 4,4-dimethylpyrrolidine-3-carboxylic Acid

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4-dimethylpyrrolidine-3-carboxylic acid**. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document compiles predicted data and representative spectroscopic information from closely related analogs. Standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed, offering a valuable resource for the characterization and analysis of this and similar chemical entities.

Introduction

4,4-dimethylpyrrolidine-3-carboxylic acid is a substituted pyrrolidine derivative. The pyrrolidine ring is a significant scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The characterization of such compounds is crucial for drug discovery and development, relying heavily on spectroscopic techniques to elucidate and confirm their molecular structure. This guide focuses on providing the essential spectroscopic information and methodologies for researchers working with **4,4-dimethylpyrrolidine-3-carboxylic acid**.

Molecular Structure and Properties

- Molecular Formula: $C_7H_{13}NO_2$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 143.18 g/mol [\[2\]](#)
- IUPAC Name: **4,4-dimethylpyrrolidine-3-carboxylic acid**[\[1\]](#)[\[2\]](#)
- CAS Number: 261896-35-9[\[2\]](#)

Spectroscopic Data

While specific experimental spectra for **4,4-dimethylpyrrolidine-3-carboxylic acid** are not readily available, the following sections present predicted data and representative data from analogous compounds to approximate its spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted chemical shifts for **4,4-dimethylpyrrolidine-3-carboxylic acid** are based on the analysis of similar structures.

Table 1: Predicted 1H NMR Spectroscopic Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-2 (CH_2)	~3.0 - 3.4	m
H-3 (CH)	~2.8 - 3.2	m
H-5 (CH_2)	~3.0 - 3.4	m
NH	~8.0 - 9.0 (variable)	br s
COOH	~10.0 - 12.0 (variable)	br s
$C(CH_3)_2$	~1.0 - 1.3	s

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	~170 - 185[3][4]
C-2 (CH ₂)	~50 - 60
C-3 (CH)	~45 - 55
C-4 (Quaternary C)	~35 - 45
C-5 (CH ₂)	~50 - 60
C(CH ₃) ₂	~20 - 30

Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for a carboxylic acid and a secondary amine are expected.

Table 3: Representative IR Absorption Bands

Functional Group	Absorption Range (cm ⁻¹)	Description
O-H (Carboxylic Acid)	2500 - 3300	Very broad
C=O (Carboxylic Acid)	1700 - 1725	Strong, sharp[5]
N-H (Secondary Amine)	3300 - 3500	Moderate, may be broad
C-H (Aliphatic)	2850 - 3000	Strong
C-N	1000 - 1250	Moderate

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into the structure.

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	144.10192
[M+Na] ⁺	166.08386
[M-H] ⁻	142.08736

Data sourced from PubChem CID 5103410.[\[1\]](#)

Experimental Protocols

The following are generalized experimental methodologies for acquiring spectroscopic data.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[\[6\]](#)
- **¹H NMR Acquisition:** A standard one-pulse sequence is utilized. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio. The spectral width is set to cover a range of 0-12 ppm.[\[7\]](#)
- **¹³C NMR Acquisition:** A proton-decoupled pulse program is commonly used to obtain singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of ¹³C. The spectral width is typically set to 0-220 ppm.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to a known standard, such as tetramethylsilane (TMS).

IR Spectroscopy

- **Sample Preparation:** For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the sample is placed directly on the ATR crystal.[\[6\]](#)

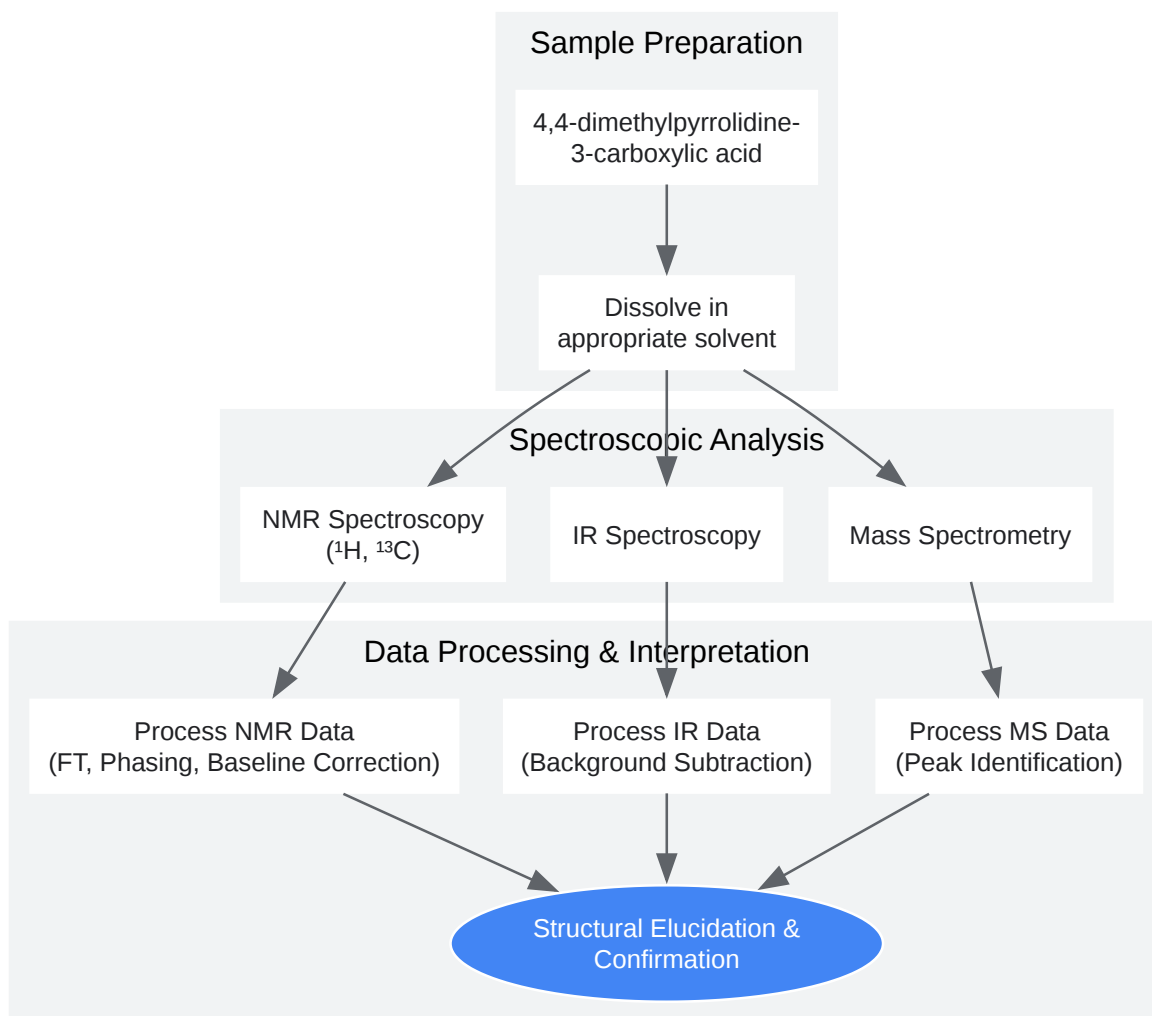
- **Data Acquisition:** A background spectrum of the empty ATR crystal is recorded first. The sample spectrum is then acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-IR range (4000-400 cm^{-1}).
[6][7]
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.[7]

Mass Spectrometry

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
- **Data Acquisition (Electrospray Ionization - ESI):** The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The solvent is nebulized and ionized, creating charged molecular ions (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$).
- **Data Analysis:** The mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak is identified to confirm the molecular weight. Fragmentation patterns can be analyzed to provide structural information.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4,4-dimethylpyrrolidine-3-carboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile for **4,4-dimethylpyrrolidine-3-carboxylic acid** based on predicted data and information from analogous structures. The included experimental protocols offer standardized methods for obtaining empirical data. This compilation serves as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in the field of drug development and chemical research.

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